8-Cpt-camp

説明

Membrane permeable, lipophilic, cAMP analog. Activator of Epac, cAMP and cGMP-dependent protein kinases (PKA/PKG). Displays site selectivity for Site B of cAMP-dependent PKA type II. Potently inhibits cyclic GMP-specific phosphodiesterase (PDE Va), PDE III and PDE IV (IC50 values are 0.9, 24 and 25 μM, respectively). Increases heart rate, causes fall in arterial blood pressure and vascular resistance in vivo.

8-CPT-Cyclic AMP is a lipophilic activator of the cyclic-AMP- and cyclic-GMP-dependent protein kinases, PKA and PKG (Ka = 0.05 and 0.11 μM, respectively). 8-CPT-cAMP inhibits cyclic GMP-specific phosphodiesterase (PDE VA), cyclic GMP-inhibited phosphodiesterase (PDE III), and cyclic AMP-specific phosphodiesterase (PDE IV) with IC50 values of 0.9, 24, and 25 μM, respectively. It has been used in studies to analyze the signal transduction pathways initiated by cyclic-AMP- and cyclic-GMP-dependent protein kinases.

作用機序

Target of Action

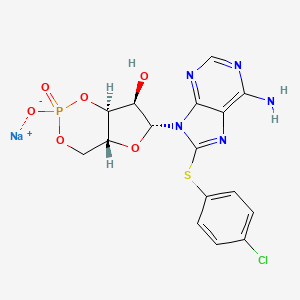

8-CPT-Cyclic AMP (8-CPT-cAMP), also known as 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphate, is a potent activator of both cAMP- and cGMP-dependent protein kinases . It also targets the exchange protein activated by cyclic AMP (Epac) .

Mode of Action

This compound interacts with its targets by mimicking the natural signal molecule cyclic AMP . It has a higher activation potential compared to cAMP and exhibits excellent cell membrane permeability . It also shows improved phosphodiesterase stability and high site selectivity, preferring site B of cAMP-dependent protein kinase type II .

Biochemical Pathways

This compound affects both the cAMP and cGMP pathways. It stimulates cAMP-dependent protein kinases and Epac . Despite its name, it also activates cGMP-dependent protein kinases . In addition, it increases the basal cGMP level by inhibiting PDE V .

Pharmacokinetics

This compound is characterized by its high lipophilicity, which allows good membrane permeability in most biosystems .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, it has been shown to enhance cellular differentiation and improve gene trans-activation by all-trans retinoic acid in leukemic blasts . It also promotes growth arrest and neurite elongation in neuronal hippocampal cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its high lipophilicity allows it to permeate cell membranes effectively . Its sensitivity to humidity can affect its volume when in a lyophilized form . Therefore, it is recommended to store the compound in a freeze-dried form for longer storage periods .

生化学分析

Biochemical Properties

8-CPT-Cyclic AMP (sodium salt) plays a significant role in biochemical reactions. It interacts with cAMP-dependent protein kinases and Epac . These interactions are facilitated by its high lipophilicity, which allows good membrane permeability in most biosystems . It’s also a potent stimulator of both cAMP- and cGMP-dependent protein kinases .

Cellular Effects

8-CPT-Cyclic AMP (sodium salt) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It’s often used in signal transduction studies due to its good activation properties .

Molecular Mechanism

The mechanism of action of 8-CPT-Cyclic AMP (sodium salt) involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It’s a potent stimulator of both cAMP- and cGMP-dependent protein kinases .

生物活性

8-CPT-cAMP, or 8-(4-chlorophenylthio)-cyclic adenosine monophosphate, is a potent cell-permeable analog of cyclic AMP (cAMP) that has garnered significant attention in biological research due to its diverse effects on cellular processes. This article will explore the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and implications in therapeutic contexts, supported by data tables and case studies.

This compound functions primarily through its ability to activate protein kinase A (PKA) and other cAMP-dependent pathways. The compound enhances the phosphorylation of target proteins, leading to various physiological responses.

Key Mechanisms:

- PKA Activation: this compound activates PKA, which phosphorylates serine and threonine residues on target proteins, influencing numerous signaling pathways .

- Ion Channel Modulation: It has been shown to enhance the activity of dihydropyridine-sensitive calcium channels in neurons, increasing their availability and repolarization reopenings .

- Neurite Extension: In neuroblastoma cells, this compound promotes neurite outgrowth and differentiation through its interaction with signaling molecules such as Epac (Exchange Protein directly Activated by cAMP) .

Biological Effects

The biological effects of this compound span various cell types and conditions. Below are several notable findings from recent studies:

Case Studies

-

Leukemia Treatment:

A study investigated the synergistic effects of this compound with all-trans retinoic acid (ATRA) in acute promyelocytic leukemia (APL). The combination significantly improved gene transactivation and cellular differentiation. In vivo experiments demonstrated that mice treated with both agents exhibited prolonged survival compared to those receiving ATRA alone (median survival: 115 days vs. 52 days) . -

Neuronal Differentiation:

Research on glioblastoma cells revealed that this compound, when used in conjunction with histone deacetylase (HDAC) inhibitors, effectively induced neuronal differentiation. This suggests a potential therapeutic strategy for targeting aggressive brain tumors .

Research Findings

Recent research has provided insights into the dose-response relationships and efficacy of this compound:

- Calcium Channel Activity: In hippocampal neurons treated with this compound, open probability increased significantly from 0.1 to 0.35, indicating a more than twofold enhancement in channel availability during repolarization periods .

- Differentiation Pathways: The phosphorylation of PLZF/RARα at Ser765 was crucial for enhancing ATRA's effects in leukemic cells, demonstrating the specific action of this compound in modulating transcriptional responses .

科学的研究の応用

2.1. Insulin Secretion in Pancreatic β-Cells

8-CPT-cAMP has been demonstrated to stimulate calcium signaling and insulin secretion in pancreatic β-cells. Research indicates that it promotes exocytosis independent of PKA, highlighting its potential for enhancing insulin release during glucose metabolism:

- Study Findings : this compound increased intracellular calcium levels, leading to enhanced exocytosis in human β-cells, thus providing insights into diabetes treatment strategies .

2.2. Neuropharmacology

In the field of neuropharmacology, this compound has been shown to enhance the activity of dihydropyridine-sensitive calcium channels in hippocampal neurons. This modulation is crucial for understanding synaptic plasticity and memory formation:

- Study Findings : The compound significantly increased the availability and reopening probability of L-type calcium channels, which are vital for neurotransmitter release .

2.3. Leukemia Treatment

Recent studies have explored the use of this compound in combination with all-trans retinoic acid (ATRA) for treating acute promyelocytic leukemia (APL). The compound enhances cellular differentiation and gene trans-activation, improving therapeutic outcomes:

- Study Findings : In vivo experiments demonstrated that this compound significantly improved ATRA's therapeutic effect by targeting leukemia-initiating cell activity .

2.4. Modulation of Gene Expression

This compound has been shown to alter the expression of numerous genes containing cAMP-response elements, indicating its role in regulating transcriptional responses:

- Study Findings : Within two hours of treatment, it was observed that this compound altered the expression of 152 key genes involved in various cellular processes .

Case Studies

化学反応の分析

Activation of Protein Kinase A (PKA)

8-CPT-cAMP binds to the regulatory subunits of PKA, inducing dissociation of the catalytic subunits and subsequent kinase activation. This process is critical for downstream phosphorylation events.

-

Key Finding : In t(11;17) acute promyelocytic leukemia (APL) cells, this compound synergizes with all-trans retinoic acid (ATRA) to phosphorylate PLZF/RARα at Ser765 via PKA. This disrupts transcriptional repression complexes, reactivating retinoic acid signaling pathways .

Epac-Dependent Rap1 Activation

This compound analogs (e.g., 8-CPT-2Me-cAMP) selectively activate Exchange Protein Activated by cAMP (Epac), a guanine nucleotide exchange factor (GEF) for Rap1 GTPase.

-

Key Finding : In macrophages, 8-CPT-2Me-cAMP stimulates Epac1 to recruit Akt kinases to plasma membranes and nuclei, enhancing PI3K/Akt signaling and cellular proliferation .

Phosphodiesterase (PDE) Inhibition

This compound exhibits resistance to PDE degradation and indirectly modulates cGMP levels by inhibiting PDE5.

| Reaction | Mechanism | Biological Effect | References |

|---|---|---|---|

| PDE5 inhibition | Competes with cGMP for PDE5 binding, reducing hydrolysis. | Elevates basal cGMP, amplifying downstream kinase signaling. |

Ion Channel Modulation

This compound directly interacts with epithelial sodium channels (ENaC), relieving self-inhibition through structural changes.

| Reaction | Mechanism | Biological Effect | References |

|---|---|---|---|

| ENaC activation | Binds extracellular domains, disrupting Na⁺-dependent inactivation. | Increases Na⁺ reabsorption in renal and pulmonary epithelia. |

-

Key Finding : Mutations in ENaC’s self-inhibition domains (e.g., αGly481/γMet438) abolish this compound’s effects, confirming its role in modulating channel gating .

Proteomic and Transcriptional Regulation

This compound alters protein expression profiles, influencing cell cycle, stress response, and transcriptional activity.

Structural Determinants of Reactivity

The chlorophenylthio moiety at position 8 enhances membrane permeability and binding affinity for cAMP receptors.

| Property | Value | Significance |

|---|---|---|

| LogP | ~1.2 (predicted) | Improved lipophilicity for cell permeability. |

| UV absorbance | λ<sub>max</sub> = 282 nm (ε = 16,000) | Facilitates quantification via spectrophotometry. |

特性

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O6PS.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(27-15)5-26-29(24,25)28-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,25)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJFVHMIFGLKQL-DNBRLMRSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93882-12-3 | |

| Record name | Adenosine, 8-((4-chlorophenyl)thio)-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093882123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine, 8-[(4-chlorophenyl)thio]-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。